(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
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Overview
Description
Dihydrogriesenin is an oxacycle.
Scientific Research Applications
Oxetane Formation in Organic Synthesis
One significant application in scientific research involves the formation of oxetane through the migration of benzyloxy groups in specific cation intermediates. This process has been utilized in the synthesis of complex organic structures, including the diepoxy-perhydrophenanthrene ring system, showcasing the compound's relevance in organic chemistry and synthesis (Mosimann & Vogel, 2000).
Transformation into Norcaradiene/Cycloheptatriene Derivatives
The compound also plays a role in the transformation of certain tricyclic ketones into norcaradiene and cycloheptatriene derivatives. This reaction, involving the rearrangement of molecular structures, contributes to the understanding of complex chemical processes and the synthesis of new compounds (Mukherjee-Müller et al., 1976).
Methyl Group Rotation Energy Barrier Studies
Further, the study of the rotation energy barriers of methyl groups in substituted tricyclo compounds, including those related to the given compound, has been a subject of interest. These studies contribute to a deeper understanding of molecular dynamics and interactions within complex organic molecules (Mellink & Kaptein, 1980).
properties
Product Name |
(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one |
---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one |
InChI |
InChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3/t11-,12-,14+,15+/m1/s1 |
InChI Key |
QOWDVJAIJZLWBJ-UXOAXIEHSA-N |
Isomeric SMILES |
C[C@@]12CCC3=CC[C@H]4[C@@H](C[C@]3(O1)CO2)OC(=O)C4=C |
Canonical SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
synonyms |
dihydrogriesenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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